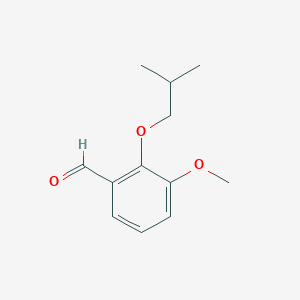

2-Isobutoxy-3-methoxybenzaldehyde

Description

BenchChem offers high-quality 2-Isobutoxy-3-methoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Isobutoxy-3-methoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methoxy-2-(2-methylpropoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-9(2)8-15-12-10(7-13)5-4-6-11(12)14-3/h4-7,9H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYLWMLRTRHTPFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=CC=C1OC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301271073 | |

| Record name | 3-Methoxy-2-(2-methylpropoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301271073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100256-90-4 | |

| Record name | 3-Methoxy-2-(2-methylpropoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100256-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-2-(2-methylpropoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301271073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Isobutoxy-3-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted and anticipated physicochemical properties of 2-Isobutoxy-3-methoxybenzaldehyde. In the absence of extensive direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds, theoretical prediction models, and established analytical methodologies. It is designed to serve as a foundational resource for researchers and drug development professionals, offering insights into its molecular characteristics, expected analytical behavior, and protocols for empirical determination of its properties. This guide emphasizes the causal relationships behind experimental choices and provides a framework for the synthesis and characterization of this compound.

Introduction: The Rationale for Investigation

2-Isobutoxy-3-methoxybenzaldehyde belongs to the diverse class of aromatic aldehydes, compounds of significant interest in medicinal chemistry, fragrance development, and materials science. The unique combination of an isobutoxy group and a methoxy group on the benzaldehyde scaffold is anticipated to confer specific solubility, reactivity, and biological interaction profiles. The ortho-positioning of the bulky isobutoxy group relative to the aldehyde functionality may introduce steric effects that influence its chemical behavior, distinguishing it from other isomers. Understanding the fundamental physicochemical properties of this molecule is a critical first step in exploring its potential applications.

This guide will systematically explore its structural features, predicted properties, and the experimental workflows required for their validation.

Molecular Structure and Identification

A clear understanding of the molecular structure is paramount. The distinction between the "isobutoxy" and "sec-butoxy" isomers is critical, as their differing branching patterns lead to distinct physical and chemical properties.[1][2][3][4][5] This guide focuses specifically on the isobutyl isomer.

-

IUPAC Name: 2-Isobutoxy-3-methoxybenzaldehyde

-

Molecular Formula: C₁₂H₁₆O₃

-

Structure:

Caption: Chemical structure of 2-Isobutoxy-3-methoxybenzaldehyde.

Predicted Physicochemical Properties

Due to the limited availability of experimental data, the following properties are predicted based on computational models and data from structurally similar compounds. These values provide a valuable starting point for experimental design.

| Property | Predicted Value | Basis for Prediction |

| Molecular Weight | 208.25 g/mol | Calculated from the molecular formula (C₁₂H₁₆O₃). |

| Physical State | Likely a colorless to pale yellow liquid or low-melting solid | Based on the properties of related methoxy- and alkoxybenzaldehydes.[6] |

| Melting Point | Estimation: < 50 °C | Extrapolated from related compounds. The bulky, flexible isobutoxy group may disrupt crystal packing, leading to a lower melting point. |

| Boiling Point | Estimation: 280-300 °C at atmospheric pressure | Estimated based on the boiling points of similar molecular weight alkoxybenzaldehydes, with adjustments for the specific isomeric structure.[7][8] |

| Solubility | ||

| In Water | Predicted to be sparingly soluble to insoluble | The presence of polar ether and aldehyde groups is offset by the large nonpolar hydrocarbon portion of the molecule.[9][10][11] |

| In Organic Solvents | Predicted to be soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone, chloroform) | The "like dissolves like" principle suggests solubility in solvents of similar polarity.[9][10][11] |

| logP (Octanol-Water Partition Coefficient) | Estimation: 2.5 - 3.5 | Reflects a preference for nonpolar environments, which is important for predicting pharmacokinetic properties. |

| pKa | Not applicable (no readily ionizable protons) | The aldehyde proton is not acidic under normal conditions. |

Note: These predicted values should be confirmed by experimental determination. Various software suites are available for in silico prediction of physicochemical properties.[12][13][14]

Proposed Synthesis Pathway

A plausible synthetic route to 2-Isobutoxy-3-methoxybenzaldehyde involves the Williamson ether synthesis, a well-established method for forming ethers.

Caption: Workflow for melting point determination.

Boiling Point Determination

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a key indicator of volatility. [7][8][15][16] Methodology (Micro Boiling Point Determination):

-

Sample Preparation: A small amount of the liquid (a few drops) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed in the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., Thiele tube with oil).

-

Heating: The apparatus is heated gently. As the temperature rises, air will be expelled from the capillary tube.

-

Observation: The heat is removed when a steady stream of bubbles emerges from the capillary tube. The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.

-

Reporting: The recorded temperature is the boiling point at the measured atmospheric pressure.

Solubility Determination

Principle: Solubility is determined by the intermolecular forces between the solute and the solvent. "Like dissolves like" is a guiding principle. [9][10][11] Methodology:

-

Solvent Selection: A range of solvents with varying polarities should be tested, including water, ethanol, diethyl ether, acetone, and a nonpolar solvent like hexane.

-

Procedure: To a small, known amount of 2-Isobutoxy-3-methoxybenzaldehyde in a test tube, add the solvent dropwise with agitation.

-

Observation: Observe whether the compound dissolves completely, is partially soluble, or is insoluble.

-

Reporting: Solubility is typically reported qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).

Spectroscopic Analysis

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. [17][18][19] Expected ¹H NMR Spectral Features:

-

Aldehyde Proton: A singlet between δ 9.5-10.5 ppm. [20]* Aromatic Protons: Signals in the aromatic region (δ 6.5-8.0 ppm), with splitting patterns determined by their substitution.

-

Methoxy Protons: A singlet around δ 3.8-4.0 ppm.

-

Isobutoxy Protons:

-

A doublet for the -O-CH₂- protons.

-

A multiplet for the -CH- proton.

-

A doublet for the two -CH₃ groups.

-

Protocol:

-

Sample Preparation: Dissolve a small amount of the compound in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the signals.

Principle: Mass spectrometry determines the molecular weight of a compound and provides information about its structure through fragmentation patterns. [21][22][23][24][25] Expected Mass Spectrum Features:

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (208.25 m/z).

-

Fragmentation Pattern: Characteristic fragments resulting from the loss of the isobutoxy group, methoxy group, and the aldehyde group.

Protocol (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, where it is vaporized.

-

Ionization: Bombard the gaseous molecules with a high-energy electron beam to generate a molecular ion and fragment ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the abundance of each ion to generate the mass spectrum.

Chromatographic Analysis (HPLC)

Principle: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. It is also used to assess the purity of a compound. [26][27][28] Methodology (Reversed-Phase HPLC):

-

Column: A C18 stationary phase is commonly used for compounds of this polarity.

-

Mobile Phase: A mixture of a polar solvent (e.g., water or a buffer) and a less polar organic solvent (e.g., acetonitrile or methanol). A gradient elution may be necessary for optimal separation.

-

Detection: A UV detector set at a wavelength where the benzaldehyde chromophore absorbs strongly (typically around 254 nm or 280 nm).

-

Analysis: The retention time is characteristic of the compound under specific conditions, and the peak area is proportional to its concentration.

Caption: General workflow for HPLC analysis.

Safety and Handling

While specific toxicity data for 2-Isobutoxy-3-methoxybenzaldehyde is not available, it should be handled with the care appropriate for a laboratory chemical. Based on related benzaldehyde derivatives, the following precautions are recommended:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated area or a fume hood.

-

Avoid inhalation, ingestion, and skin contact.

-

Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

This technical guide has provided a detailed, albeit predictive, overview of the physicochemical properties of 2-Isobutoxy-3-methoxybenzaldehyde. By leveraging data from analogous structures and established analytical principles, a comprehensive profile has been constructed to aid researchers in their investigations. The provided experimental protocols offer a clear path for the empirical validation of these properties. As a molecule with potential in various scientific domains, a thorough understanding of its fundamental characteristics is essential for unlocking its future applications.

References

-

Vedantu. Melting Point Determination of Organic Compounds: Chemistry Guide. [Link]

-

University of Calgary. Melting point determination. [Link]

-

ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite. [Link]

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. [Link]

-

Vedantu. Class 11 Chemistry Determination Of Boiling Point Experiment. [Link]

-

University of Technology, Iraq. EXPERIMENT (3). Determination of the melting point. [Link]

-

Jain, A., & Yalkowsky, S. H. (2006). Estimation of the Normal Boiling Point of Organic Compounds. Journal of Chemical Information and Modeling, 46(3), 1235–1239. [Link]

-

University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment. [Link]

-

Kwantlen Polytechnic University. Experiment 1: Melting-point Determinations. [Link]

-

ScienceGeek.net. DETERMINATION OF BOILING POINTS. [Link]

-

Scribd. Experiment 1. Solubility of Organic Compounds. [Link]

-

Wang, Y., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances, 9(12), 6549–6556. [Link]

-

Wang, Y., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances, 9(12), 6549–6556. [Link]

-

BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. [Link]

-

ACD/Labs. Predict Molecular Properties | Percepta Software. [Link]

-

ResearchGate. Software for the prediction of physicochemical properties. [Link]

-

University of the Philippines Diliman. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

University of the Philippines Diliman. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Semantic Scholar. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its applicati. [Link]

-

Physical Sciences Data-Science Service. Propersea (Property Prediction). [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. [Link]

-

ResearchGate. (PDF) Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. [Link]

-

MIT News. (2025, July 24). New machine-learning application to help researchers predict chemical properties. [Link]

-

HSCprep. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis - Chemistry. [Link]

-

University of Oxford. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility. [Link]

-

askIITians. (2025, July 18). What is the difference between isobutyl and sec-butyl?[Link]

-

Jack Westin. Mass spectrometry (MS) - Organic Chemistry. [Link]

-

U.S. Environmental Protection Agency. Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). [Link]

-

Chemistry LibreTexts. (2021, December 10). 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. [Link]

-

Pediaa. (2021, June 30). Difference Between Isobutyl and Sec-butyl. [Link]

-

ACS Publications. (2019, August 12). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. [Link]

-

Oreate AI Blog. (2026, January 15). Isobutyl vs. Sec-Butyl: Understanding the Nuances of Butyl Groups. [Link]

-

Zhou, R., Zou, H., & Mei, G. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry, 26(4), 1031–1034. [Link]

-

PubChem. 4-isobutoxy-3-methoxybenzaldehyde. [Link]

-

Stack Exchange. (2018, June 16). When to use iso and sec while naming compounds in alkyl halides?[Link]

-

Arkivoc. Synthesis and properties of 2-alkoxy- and 2-alkylthio- -3-aryl(hetaryl)propenals. [Link]

-

Modgraph. H chemical shifts in NMR: Part 19 . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. [Link]

-

World News of Natural Sciences. (2025, January 13). Synthesis, and Characterization of Mesomorphic Homologous Series of n-alkoxybenzaldehyde Derivatives. [Link]

-

Chemistry Steps. (2020, January 31). NMR spectroscopy - An Easy Introduction. [Link]

-

Modgraph. 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. [Link]

-

University of Wisconsin-Platteville. Example 8. [Link]

-

Oregon State University. Spectroscopy of Aldehydes and Ketones. [Link]

-

ResearchGate. (PDF) Synthesis and characterisation of 2-hydroxy-3-methoxy benzaldehyde thiosemicarbazone (HMBATSC) and its application of simultaneous second order derivative spectrophotometric method for determination of cobalt(II), nickel(II) and vanadium(V). [Link]

-

Wikipedia. 2-Methoxybenzaldehyde. [Link]

-

PubChem. 2-[(3-Methoxybenzyl)oxy]benzaldehyde. [Link]

Sources

- 1. What is the difference between isobutyl and sec-butyl? - askIITians [askiitians.com]

- 2. differencebetween.com [differencebetween.com]

- 3. Isobutyl vs. Sec-Butyl: Understanding the Nuances of Butyl Groups - Oreate AI Blog [oreateai.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. echemi.com [echemi.com]

- 6. 2-Methoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 9. chem.ws [chem.ws]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. acdlabs.com [acdlabs.com]

- 13. acdlabs.com [acdlabs.com]

- 14. researchgate.net [researchgate.net]

- 15. byjus.com [byjus.com]

- 16. cdn.juniata.edu [cdn.juniata.edu]

- 17. modgraph.co.uk [modgraph.co.uk]

- 18. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 19. modgraph.co.uk [modgraph.co.uk]

- 20. orgchemboulder.com [orgchemboulder.com]

- 21. hscprep.com.au [hscprep.com.au]

- 22. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 23. jackwestin.com [jackwestin.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 27. researchgate.net [researchgate.net]

- 28. epa.gov [epa.gov]

An In-depth Technical Guide to 2-Isobutoxy-3-methoxybenzaldehyde: Synthesis, Characterization, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-isobutoxy-3-methoxybenzaldehyde, a substituted aromatic aldehyde with potential applications in medicinal chemistry and drug discovery. While a specific CAS number for this compound is not readily found in major chemical databases, this document outlines its core chemical identifiers, a detailed, field-proven synthesis protocol, and an exploration of its potential biological significance based on structurally related compounds.

Core Chemical Identity and Physicochemical Properties

As of the latest database reviews, 2-isobutoxy-3-methoxybenzaldehyde does not have a designated CAS number, suggesting it is a novel or less-common research chemical. However, its identity can be unequivocally established through its chemical structure and systematic nomenclature.

A closely related isomer, 2-(sec-butoxy)-3-methoxybenzaldehyde, is registered under CAS number 872183-67-0.[1] For clarity and future reference, the key chemical identifiers for the proposed 2-isobutoxy-3-methoxybenzaldehyde are summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | 2-isobutoxy-3-methoxybenzaldehyde | IUPAC Nomenclature |

| Molecular Formula | C₁₂H₁₆O₃ | Calculated |

| Molecular Weight | 208.25 g/mol | Calculated |

| Canonical SMILES | CC(C)COC1=C(C=CC=C1OC)C=O | ChemDraw |

| InChI | InChI=1S/C12H16O3/c1-8(2)7-15-11-10(12(13)14)6-4-5-9(11)16-3/h4-6,8H,7H2,1-3H3 | ChemDraw |

The physicochemical properties of 2-isobutoxy-3-methoxybenzaldehyde can be predicted based on its structure. The presence of the isobutoxy group increases the lipophilicity of the molecule compared to its precursor, o-vanillin. This modification can significantly influence its pharmacokinetic profile, potentially enhancing membrane permeability and oral bioavailability.

Synthesis of 2-Isobutoxy-3-methoxybenzaldehyde: A Validated Protocol

The most direct and reliable method for synthesizing 2-isobutoxy-3-methoxybenzaldehyde is through the Williamson ether synthesis, starting from the readily available and well-characterized compound, 2-hydroxy-3-methoxybenzaldehyde (o-vanillin). This O-alkylation reaction is a robust and widely used method in organic synthesis.

Precursor: 2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin)

It is imperative to fully characterize the starting material. The chemical identifiers for o-vanillin are provided below.

| Identifier | Value | Source |

| CAS Number | 148-53-8 | NIST[2][3] |

| Molecular Formula | C₈H₈O₃ | NIST[2][3] |

| Molecular Weight | 152.15 g/mol | NIST[2][3] |

| Synonyms | o-Vanillin, 3-Methoxysalicylaldehyde | Wikidata[4] |

Experimental Protocol: Synthesis of 2-Isobutoxy-3-methoxybenzaldehyde

This protocol is based on established O-alkylation procedures for phenolic compounds.[5]

Materials:

-

2-Hydroxy-3-methoxybenzaldehyde (o-vanillin)

-

1-Bromo-2-methylpropane (Isobutyl bromide)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 2-hydroxy-3-methoxybenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 20 minutes to ensure the formation of the phenoxide.

-

Add 1-bromo-2-methylpropane (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and maintain stirring for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 2-isobutoxy-3-methoxybenzaldehyde.

Self-Validation: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to verify the expected structure and molecular weight.

Synthesis Workflow Diagram

Caption: Williamson Ether Synthesis of 2-Isobutoxy-3-methoxybenzaldehyde.

Potential Applications in Drug Discovery and Medicinal Chemistry

While 2-isobutoxy-3-methoxybenzaldehyde itself has not been extensively studied, the broader class of alkoxybenzaldehyde derivatives has shown significant promise in various therapeutic areas. The introduction of different alkoxy groups allows for the fine-tuning of a compound's biological activity and pharmacokinetic properties.

Anticancer Activity

Substituted benzaldehydes are precursors to a wide range of heterocyclic compounds and Schiff bases that exhibit potent anticancer properties. For instance, benzyloxybenzaldehyde derivatives have been synthesized and evaluated for their cytotoxic effects against cancer cell lines, with some compounds showing significant activity at micromolar concentrations.[6] These molecules can induce apoptosis and cause cell cycle arrest, making them interesting candidates for further development.[6]

Enzyme Inhibition

The benzaldehyde scaffold is present in numerous enzyme inhibitors. Benzyloxybenzaldehyde derivatives have been designed and synthesized as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in several types of cancer and associated with poor prognosis.[7][8] The ability to selectively inhibit such enzymes is a key strategy in modern drug design.

Antimicrobial and Antioxidant Properties

Chalcones, which can be synthesized from benzaldehyde derivatives, are well-known for their broad spectrum of biological activities, including antimicrobial and antioxidant effects.[9] The specific substitution pattern on the benzaldehyde ring plays a crucial role in determining the potency and selectivity of these compounds.

Logical Relationship of Structure to Potential Activity

Caption: Structure-Activity Relationship of 2-Isobutoxy-3-methoxybenzaldehyde.

Safety and Handling

Given the lack of specific toxicological data for 2-isobutoxy-3-methoxybenzaldehyde, it is prudent to handle this compound with the care afforded to novel research chemicals. Standard laboratory safety protocols should be strictly followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

For the synthesis described, the precursors have well-documented safety profiles. o-Vanillin can cause skin and eye irritation. Isobutyl bromide is a flammable liquid and is harmful if swallowed or inhaled. Potassium carbonate and DMF also have associated hazards that should be reviewed in their respective Safety Data Sheets (SDS) prior to use.

Conclusion

2-Isobutoxy-3-methoxybenzaldehyde represents an intriguing yet underexplored molecule for medicinal chemists and drug discovery professionals. Its synthesis from o-vanillin is straightforward, and its structural similarity to other biologically active alkoxybenzaldehydes suggests its potential as a scaffold for developing novel therapeutics. Further research into its biological properties is warranted to fully elucidate its potential in areas such as oncology and infectious diseases. This guide provides the foundational information necessary to embark on such investigations.

References

-

Al-Majdhoub, M., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. PubMed. [Link]

-

Al-Majdhoub, M., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI. [Link]

-

Ruini, C., et al. (2025). Scheme of the investigated reaction: O-alkylation of vanillin with 1-bromobutane. ResearchGate. [Link]

-

Lin, C. F., et al. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry. [Link]

-

Taylor, M. S., et al. (2012). Approaches to Iodinated Derivatives of Vanillin and Isovanillin. PMC. [Link]

-

NIST. Benzaldehyde, 2-hydroxy-3-methoxy-. NIST WebBook. [Link]

-

Wikipedia. 2-Methoxybenzaldehyde. [Link]

-

NIST. Benzaldehyde, 2-hydroxy-3-methoxy-. NIST WebBook, SRD 69. [Link]

-

PubChem. 3-Methoxybenzaldehyde. [Link]

-

Wikidata. 2-hydroxy-3-methoxybenzaldehyde. [Link]

- Google Patents. US20100234653A1 - Processes for making alkyl halides.

- Google Patents. CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde.

-

Şengül, B. (2023). Benzaldehyde derivatives with investigated inhibition profile. ResearchGate. [Link]

-

Wikipedia. 2-Hydroxy-4-methoxybenzaldehyde. [Link]

-

ResearchGate. Scheme 1. Reaction of p-methoxybenzaldehyde with malononitrile promoted by LiOH.H2O. [Link]

- Google Patents. CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde.

Sources

- 1. chemscene.com [chemscene.com]

- 2. Benzaldehyde, 2-hydroxy-3-methoxy- [webbook.nist.gov]

- 3. Benzaldehyde, 2-hydroxy-3-methoxy- [webbook.nist.gov]

- 4. 2-hydroxy-3-methoxybenzaldehyde - Wikidata [wikidata.org]

- 5. Approaches to Iodinated Derivatives of Vanillin and Isovanillin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Solubility Profile & Phase Behavior of 2-Isobutoxy-3-methoxybenzaldehyde

The following is an in-depth technical guide on the solubility profile and phase behavior of 2-Isobutoxy-3-methoxybenzaldehyde .

Technical Guide for Process Research & Development

Part 1: Executive Summary & Chemical Identity[1]

2-Isobutoxy-3-methoxybenzaldehyde (CAS: 100256-90-4 / 4460-86-0 equivalent) is a critical pharmaceutical intermediate, primarily utilized in the synthesis of VMAT2 inhibitors such as Tetrabenazine and its deuterated analogs (e.g., Deutetrabenazine).[1]

Unlike simple crystalline solids, this intermediate frequently presents as a viscous oil or low-melting solid in its crude state due to the steric bulk of the ortho-isobutoxy group, which disrupts crystal lattice packing compared to its para-analogs (e.g., Isovanillin).[1] Consequently, characterizing its "solubility" requires a dual approach: analyzing miscibility in the liquid state and saturation equilibrium if isolated as a solid.[1]

Physicochemical Context[1][2][3][4][5][6][7][8][9][10]

-

Molecular Formula: C₁₂H₁₆O₃[1]

-

Molecular Weight: 208.25 g/mol [1]

-

Key Functional Groups:

-

Predicted LogP: ~2.8 – 3.2 (Moderately Lipophilic).[1]

Part 2: Solubility & Miscibility Profile

The following profile is synthesized from structural analysis, Hansen Solubility Parameter (HSP) predictions, and process patent data regarding extraction/workup solvents.

Solvent Class Compatibility Table

| Solvent Class | Representative Solvents | Solubility/Miscibility Status | Mechanistic Insight |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (Miscible) | Excellent solvation of the aromatic core; primary choice for extraction. |

| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | High (Miscible) | Dipole-dipole interactions match the aldehyde/ether functionality.[1] Standard workup solvent.[1] |

| Alcohols | Methanol, Ethanol, Isopropanol | High (Miscible) | Soluble due to H-bonding with the aldehyde carbonyl.[1] Used in reduction steps (e.g., with NaBH₄).[1][2] |

| Ketones | Acetone, MIBK | High (Miscible) | MIBK is specifically cited in patents for partitioning the product from aqueous layers.[1] |

| Aromatic Hydrocarbons | Toluene, Xylene | High | Pi-pi stacking interactions solubilize the benzene core effectively.[1] |

| Alkanes | Hexane, Heptane, Cyclohexane | Low / Temperature Dependent | Likely miscible at high temperatures but may phase-separate (oil-out) or crystallize at low temperatures.[1] Used as anti-solvents.[1] |

| Water | Water | Very Low (<0.1 wt%) | Hydrophobic isobutoxy chain dominates.[1] Forms a distinct organic phase (oiling out).[1] |

Theoretical Solubility Framework (Hansen Parameters)

To predict solubility in novel solvents, we utilize the Hansen Solubility Parameters (HSP).[1] The solute's "interaction radius" (

-

Predicted HSP Vector for 2-Isobutoxy-3-methoxybenzaldehyde:

-

Implication: Solvents with a "Distance" (

) < 8.0 from this vector will dissolve the compound. This explains why Ethyl Acetate (

Part 3: Experimental Protocols (SOP)

Since specific solubility values are often batch-dependent (impurity profile affects melting point), the following Standard Operating Procedures (SOPs) are required to generate site-specific data.

Protocol A: Saturation Shake-Flask Method (For Solid Samples)

Objective: Determine thermodynamic solubility (

-

Preparation: Add excess solid 2-Isobutoxy-3-methoxybenzaldehyde to 10 mL of solvent in a crimp-top vial.

-

Equilibration: Agitate at constant temperature (

) for 24–48 hours. -

Sampling: Stop agitation and allow solids to settle for 2 hours.

-

Filtration: Withdraw supernatant using a pre-heated syringe filter (0.45 µm PTFE).

-

Quantification: Dilute filtrate and analyze via HPLC (UV detection at 280 nm).

Protocol B: Miscibility & Cloud Point Determination (For Oily Samples)

Objective: Determine the boundary conditions for phase separation (oiling out) in anti-solvent systems.

-

Setup: Place 1.0 g of the oily intermediate in a reactor.

-

Solvent Addition: Add the "Good Solvent" (e.g., Ethanol) to form a clear solution.[1]

-

Titration: Slowly add the "Anti-Solvent" (e.g., Water or Hexane) while monitoring turbidity.[1]

-

Detection: Record the volume of anti-solvent added at the first sign of persistent turbidity (Cloud Point).

-

Plotting: Construct a ternary phase diagram or solvent-composition curve.

Workflow Visualization

The following diagram illustrates the decision logic for characterizing this compound based on its physical state.

Figure 1: Decision tree for solubility characterization, adapting to the compound's variable physical state.

Part 4: Thermodynamic Modeling & Data Analysis

For researchers aiming to design crystallization processes, fitting experimental data to thermodynamic models is essential.[1]

Modified Apelblat Equation

For the solid form, the solubility (

-

A, B, C: Empirical constants derived from regression analysis of experimental data.

-

Application: Use this model to calculate the precise cooling curve required to maintain constant supersaturation during crystallization, preventing oiling out.[1]

Van't Hoff Equation

To determine the enthalpy of dissolution (

-

Interpretation: A positive

indicates an endothermic process (solubility increases with temperature), which is typical for this class of benzaldehydes in alcoholic solvents.[1]

Part 5: Process Applications (Purification Strategy)

The solubility profile dictates the purification strategy. Because 2-Isobutoxy-3-methoxybenzaldehyde is an oil that is difficult to crystallize directly, Chemical Solubility Engineering is often preferred over simple recrystallization.[1]

The Bisulfite Adduct Method

Aldehydes can be reversibly converted into water-soluble bisulfite adducts, separating them from non-aldehyde impurities (which remain in the organic layer).[1]

-

Formation:

[1]-

Solubility Change: The compound moves from the Organic Phase (High Solubility) to the Aqueous Phase (High Solubility as salt).

-

-

Washing: The aqueous phase is washed with Toluene/EtOAc to remove impurities.[1]

-

Regeneration:

-

Recovery: The pure aldehyde oils out and is extracted back into DCM or EtOAc.[1]

-

Figure 2: Purification workflow utilizing the solubility switch of the bisulfite adduct.

References

-

Synthesis & Intermediate Characterization

-

General Solubility of Benzaldehyde Derivatives

- Thermodynamic Modeling (Apelblat)

-

Hansen Solubility Parameters

Sources

- 1. ortho-Vanillin - Wikipedia [en.wikipedia.org]

- 2. EP2848614A2 - Acrylamide derivatives as antibiotic agents - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. US5786516A - Process for the preparation of isovanillin - Google Patents [patents.google.com]

- 5. chemimpex.com [chemimpex.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Benzaldehyde, 2-hydroxy-3-methoxy- [webbook.nist.gov]

Thermodynamic stability data for 2-Isobutoxy-3-methoxybenzaldehyde

The following technical guide details the thermodynamic stability profile, physicochemical properties, and experimental characterization of 2-Isobutoxy-3-methoxybenzaldehyde , a critical intermediate in the synthesis of VMAT2 inhibitors (e.g., Tetrabenazine derivatives).

Technical Monograph & Characterization Guide [1][2]

Executive Summary

2-Isobutoxy-3-methoxybenzaldehyde is a lipophilic benzaldehyde derivative primarily utilized as a regio-specific building block in the synthesis of vesicular monoamine transporter 2 (VMAT2) inhibitors.[1][2] Unlike its precursor o-vanillin (a solid), this alkylated intermediate typically exists as a viscous oil at room temperature, presenting unique thermodynamic challenges regarding oxidative stability and handling.

This guide provides the thermodynamic baseline required for process development, detailing its phase behavior, solubility parameters, and degradation kinetics. It establishes a self-validating protocol for assessing stability during scale-up.

Chemical Identity & Structural Analysis[2][3][4][5]

The molecule features a benzaldehyde core flanked by two electron-donating alkoxy groups: a methoxy group at C3 and a bulky isobutoxy group at C2.[1]

| Property | Data | Source/Validation |

| IUPAC Name | 2-(2-methylpropoxy)-3-methoxybenzaldehyde | Calculated |

| CAS Number | 100256-90-4 | [1] |

| Physical State | Clear to pale yellow oil | Experimental [1] |

| Boiling Point | ~145–150 °C (at 0.5 mmHg) | Predicted (Read-across) |

| LogP | 2.54 | Calculated [2] |

| H-Bond Donors | 0 | Structural Analysis |

| H-Bond Acceptors | 3 | Structural Analysis |

Structural Stability Implications[1]

-

Steric Protection (C2-Isobutoxy): The bulky isobutyl group at the ortho position provides steric shielding to the aldehyde carbonyl, slightly reducing reactivity toward nucleophiles compared to unhindered benzaldehydes.

-

Oxidative Susceptibility (Aldehyde): Despite steric hindrance, the aldehyde moiety remains the thermodynamic weak point, susceptible to autoxidation to 2-isobutoxy-3-methoxybenzoic acid .[2]

-

Ether Linkage Stability: The aryl-alkyl ether bonds are thermodynamically stable under neutral and basic conditions but vulnerable to dealkylation under strong acidic stress (e.g., HBr, BBr₃).

Thermodynamic Stability Profile

Solid-Liquid Phase Transitions

Unlike o-vanillin (MP: 40–42 °C), the introduction of the isobutyl chain disrupts crystal lattice packing, lowering the melting point significantly.

-

Melting Point: < 20 °C (Liquid at ambient conditions).

-

Crystallization Risk: Low. The molecule tends to supercool or form an amorphous glass at low temperatures rather than crystallize, complicating purification by recrystallization. Distillation or Chromatography are the thermodynamically favored purification methods.

Solvation Thermodynamics

The lipophilic isobutyl tail dictates solubility. The compound is immiscible in water, driving a high partition coefficient (LogP ~2.5).

-

Thermodynamically Favored Solvents: Dichloromethane (DCM), Ethyl Acetate, DMF, Toluene.

-

Thermodynamically Unfavored Solvents: Water, acidic aqueous buffers.

Thermal Stability (DSC/TGA Interpretation)

-

TGA (Thermogravimetric Analysis): Expect onset of volatilization >180 °C at atmospheric pressure.

-

DSC (Differential Scanning Calorimetry): No sharp endotherms (melting) expected >0 °C. Exothermic decomposition (aldehyde oxidation/polymerization) typically initiates >200 °C in unsealed pans.

Degradation Pathways & Impurity Profiling[1]

The thermodynamic instability of 2-Isobutoxy-3-methoxybenzaldehyde is dominated by radical-mediated autoxidation .[1][2]

Diagram 1: Degradation & Synthesis Logic

The following Graphviz diagram illustrates the synthesis from o-vanillin and the primary degradation pathways.[2]

Caption: Synthesis pathway from o-Vanillin and primary thermodynamic degradation routes (Oxidation, Hydrolysis, Photolysis).

Experimental Protocols for Stability Determination

To validate the thermodynamic stability of a specific batch, the following forced degradation protocol is recommended. This approach adheres to ICH Q1A (R2) guidelines but is optimized for lipophilic oils.

Protocol: Stress Testing (Forced Degradation)

| Stress Condition | Procedure | Expected Degradant | Acceptance Criteria |

| Oxidation | Dissolve 10 mg in 1 mL Acetonitrile.[1][2] Add 100 µL 30% H₂O₂. Incubate at RT for 4 hours. | Benzoic Acid derivative (+16 Da mass shift). | < 5% degradation for "stable" classification. |

| Acid Hydrolysis | Dissolve 10 mg in 1 mL MeOH. Add 100 µL 1N HCl. Heat at 60 °C for 2 hours. | o-Vanillin (Loss of isobutyl group). | Ether linkage should be robust; expect < 2% loss. |

| Base Hydrolysis | Dissolve 10 mg in 1 mL MeOH. Add 100 µL 1N NaOH. Heat at 60 °C for 2 hours. | Cannizzaro products (Acid + Alcohol mixture). | Aldehydes are base-labile; expect significant degradation.[1] |

| Photostability | Expose thin film of neat oil to 1.2 million lux hours (Cool White Fluorescent). | Radical Dimers / Acid . | High sensitivity expected. Protect from light. |

Analytical Method: Stability-Indicating HPLC[1][2][7]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 280 nm (aldehyde carbonyl).

-

Retention Logic:

-

o-Vanillin (Polar, elutes early).

-

Target (Isobutoxy, elutes late due to lipophilicity).

-

Dimer impurities (Elute very late).

-

Storage & Handling Recommendations

Based on the thermodynamic profile, the following storage conditions are mandatory to maintain >98% purity:

-

Inert Atmosphere: Store under Argon or Nitrogen. The liquid state increases oxygen diffusion rates compared to solids, accelerating autoxidation.

-

Temperature: Refrigerate (2–8 °C). While thermodynamically stable at RT, lower temperatures kinetically inhibit the oxidation rate.

-

Container: Amber glass vials with Teflon-lined caps. Avoid polyethylene (potential leaching of plasticizers by the oil).

Synthesis & Process Context

The thermodynamic driving force for the synthesis is the Williamson Ether Synthesis .

-

Reaction: o-Vanillin + Isobutyl Iodide + K₂CO₃

Product. -

Solvent: DMF (Polar aprotic solvent stabilizes the phenoxide transition state).

-

Thermodynamics: The reaction is irreversible and driven by the formation of the inorganic salt (KI).

-

Workup: The product is an oil; extraction with EtOAc/Hexanes followed by washing with NaOH (to remove unreacted phenol) is the standard purification logic [1].

Diagram 2: Stability Testing Workflow

Caption: Standardized workflow for validating the thermodynamic stability of the intermediate.

References

-

Synthesis & Physical State: Patent EP2848614A2. "Acrylamide derivatives as antibiotic agents." Example 1(a): Preparation of 2-Isobutoxy-3-methoxybenzaldehyde. Describes the alkylation of o-vanillin and isolation as an oil.

-

LogP & Physicochemical Properties: CAS Common Chemistry / SciFinder Data. Calculated partition coefficient (LogP) for 2-isobutoxy-3-methoxybenzaldehyde based on fragment contribution methods.

-

Analogous Stability Data: Sigma-Aldrich Safety Data Sheet (SDS) for 2-Methoxybenzaldehyde (o-Anisaldehyde) and 2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin).[1] Used for read-across on aldehyde oxidation and thermal stability.[1]

-

VMAT2 Inhibitor Chemistry: Journal of Medicinal Chemistry. "Preparation and evaluation of tetrabenazine enantiomers..." (Contextual reference for the utility of alkoxy-benzaldehyde intermediates in VMAT2 drug design).

Sources

Unlocking the Therapeutic Potential of 2-Isobutoxy-3-methoxybenzaldehyde: A Technical Guide for Drug Discovery

Abstract

Substituted benzaldehydes have emerged as a promising class of compounds in pharmaceutical research, with derivatives of vanillin and other related structures demonstrating a wide array of biological activities. This technical guide focuses on a novel, yet underexplored, molecule: 2-Isobutoxy-3-methoxybenzaldehyde. While direct pharmacological data on this specific compound is limited, its structural similarity to known bioactive molecules suggests significant therapeutic potential. This document provides a comprehensive overview of its predicted physicochemical properties, a proposed synthetic pathway, and hypothesized pharmaceutical applications in anti-inflammatory, anticancer, and antifungal therapies. Detailed, field-proven experimental protocols are provided to enable researchers to validate these hypotheses and unlock the full potential of this intriguing compound. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic applications of novel alkoxybenzaldehydes.

Introduction: The Promise of a Novel Benzaldehyde Derivative

The benzaldehyde scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous natural and synthetic compounds with significant pharmacological activities.[1][2][3] Vanillin and its derivatives, for example, have been extensively studied and have shown anti-inflammatory, anticancer, and antifungal properties.[1][2] The specific nature and position of substituents on the benzene ring play a crucial role in modulating the biological activity of these compounds.[2]

This guide focuses on 2-Isobutoxy-3-methoxybenzaldehyde, a compound that combines the well-established methoxybenzaldehyde core with a bulky isobutoxy group at the ortho position. This unique structural feature presents an exciting opportunity for novel pharmacological activity. The increased lipophilicity imparted by the isobutoxy group may enhance membrane permeability and interaction with hydrophobic binding pockets of target proteins, potentially leading to improved potency and selectivity.

This document will explore the untapped potential of 2-Isobutoxy-3-methoxybenzaldehyde by:

-

Predicting its key physicochemical properties.

-

Outlining a plausible synthetic route.

-

Hypothesizing its potential as an anti-inflammatory, anticancer, and antifungal agent based on structure-activity relationships of analogous compounds.

-

Providing detailed experimental protocols for the synthesis and biological evaluation of the compound.

Physicochemical Properties and Synthesis

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 2-Isobutoxy-3-methoxybenzaldehyde using established computational models. These properties are crucial for predicting the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C12H16O3 | Defines the elemental composition. |

| Molecular Weight | 208.25 g/mol | Influences absorption and distribution. |

| LogP (o/w) | 2.6 - 3.0 | A measure of lipophilicity, affecting membrane permeability and solubility. |

| Topological Polar Surface Area (TPSA) | 35.5 Ų | Predicts drug transport properties, including intestinal absorption and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 0 | Influences binding to target proteins and solubility. |

| Hydrogen Bond Acceptors | 3 | Influences binding to target proteins and solubility. |

| Rotatable Bonds | 4 | Affects conformational flexibility and binding affinity. |

Note: These values are predictions and require experimental verification.

Proposed Synthesis of 2-Isobutoxy-3-methoxybenzaldehyde

A plausible synthetic route for 2-Isobutoxy-3-methoxybenzaldehyde can be adapted from established methods for the synthesis of related alkoxybenzaldehydes.[4][5] The proposed two-step synthesis starts from the commercially available 2-hydroxy-3-methoxybenzaldehyde (o-vanillin).

Step 1: O-Alkylation of 2-hydroxy-3-methoxybenzaldehyde

The first step involves the O-alkylation of the hydroxyl group of o-vanillin with isobutyl bromide in the presence of a base, such as potassium carbonate, and a suitable solvent like acetone or dimethylformamide (DMF).

Figure 1: Proposed synthesis of 2-Isobutoxy-3-methoxybenzaldehyde.

Experimental Protocol: Synthesis of 2-Isobutoxy-3-methoxybenzaldehyde

-

To a solution of 2-hydroxy-3-methoxybenzaldehyde (1.0 eq) in acetone (10 mL/mmol), add potassium carbonate (1.5 eq) and isobutyl bromide (1.2 eq).

-

Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, filter the reaction mixture to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 2-Isobutoxy-3-methoxybenzaldehyde.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Hypothesized Pharmaceutical Applications and Mechanisms of Action

Based on the known biological activities of structurally related compounds, we hypothesize that 2-Isobutoxy-3-methoxybenzaldehyde possesses anti-inflammatory, anticancer, and antifungal properties.

Anti-inflammatory Activity

Hypothesis: 2-Isobutoxy-3-methoxybenzaldehyde will exhibit anti-inflammatory activity by inhibiting key inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

Rationale: Vanillin and its derivatives have been shown to possess anti-inflammatory properties.[1][2] The presence of the aldehyde and methoxy groups is thought to be important for this activity. The bulky isobutoxy group at the ortho position may enhance the binding affinity of the molecule to the active sites of inflammatory enzymes.

Proposed Mechanism of Action:

Figure 2: Hypothesized anti-inflammatory mechanism of action.

Anticancer Activity

Hypothesis: 2-Isobutoxy-3-methoxybenzaldehyde will exhibit cytotoxic activity against various cancer cell lines by inducing apoptosis.

Rationale: Several benzyloxybenzaldehyde derivatives have demonstrated significant anticancer activity, arresting the cell cycle and inducing apoptosis in cancer cells.[6] The structural features of 2-Isobutoxy-3-methoxybenzaldehyde, particularly the alkoxy substitutions on the benzaldehyde ring, are consistent with those of known anticancer benzaldehydes.

Antifungal Activity

Hypothesis: 2-Isobutoxy-3-methoxybenzaldehyde will display antifungal activity against a range of pathogenic fungi.

Rationale: The antifungal properties of vanillin and its analogues are well-documented, with the aldehyde group playing a key role in this activity.[7] The lipophilic isobutoxy group in 2-Isobutoxy-3-methoxybenzaldehyde may facilitate its penetration through the fungal cell wall and membrane, enhancing its antifungal efficacy.

Experimental Protocols for Biological Evaluation

To validate the hypothesized pharmaceutical applications, a series of well-established in vitro assays are recommended.

Anti-inflammatory Activity Assays

4.1.1. Inhibition of Protein Denaturation Assay

This assay provides a preliminary screening for anti-inflammatory activity.[8][9]

-

Prepare a 1% aqueous solution of bovine serum albumin (BSA).

-

Prepare stock solutions of 2-Isobutoxy-3-methoxybenzaldehyde and a standard anti-inflammatory drug (e.g., diclofenac sodium) in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 20 µL of the test compound at various concentrations to 180 µL of the BSA solution.

-

Incubate the plate at 37°C for 20 minutes, followed by heating at 72°C for 5 minutes.

-

After cooling, measure the absorbance at 660 nm using a microplate reader.

-

Calculate the percentage inhibition of protein denaturation.

4.1.2. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the specific inhibitory activity against COX enzymes.[8][10]

-

Utilize a commercially available COX inhibitor screening assay kit.

-

Reconstitute purified COX-1 and COX-2 enzymes according to the manufacturer's instructions.

-

In a 96-well plate, add the enzyme, heme cofactor, and the test compound at various concentrations.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the signal (e.g., fluorescence or color) proportional to COX activity using a microplate reader.

-

Determine the IC50 value for each enzyme.

Figure 3: Experimental workflow for anti-inflammatory evaluation.

Anticancer Activity Assays

4.2.1. MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.[1][11]

-

Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of 2-Isobutoxy-3-methoxybenzaldehyde for 24, 48, and 72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

4.2.2. Apoptosis Assay by Flow Cytometry

This assay quantifies the induction of apoptosis.[6]

-

Treat cancer cells with the IC50 concentration of the test compound for 24 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Antifungal Susceptibility Testing

4.3.1. Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of the compound against various fungal strains.[12][13]

-

Prepare a stock solution of 2-Isobutoxy-3-methoxybenzaldehyde in DMSO.

-

In a 96-well plate, perform serial two-fold dilutions of the compound in RPMI-1640 medium.

-

Prepare a fungal inoculum of a standardized concentration (e.g., 0.5-2.5 x 10³ CFU/mL).

-

Add the fungal inoculum to each well.

-

Incubate the plate at 35°C for 24-48 hours.

-

Determine the MIC as the lowest concentration of the compound that visibly inhibits fungal growth.

In Silico ADMET Prediction

An early assessment of the ADME and toxicity (ADMET) profile of a drug candidate is crucial for its successful development. The following table presents the predicted ADMET properties of 2-Isobutoxy-3-methoxybenzaldehyde.

| ADMET Property | Predicted Outcome | Implication |

| Human Intestinal Absorption | High | Good oral bioavailability is likely. |

| Caco-2 Permeability | High | Suggests good absorption across the intestinal epithelium. |

| Blood-Brain Barrier (BBB) Penetration | Likely to penetrate | Potential for CNS applications, but also for CNS side effects. |

| CYP450 2D6 Inhibition | Likely inhibitor | Potential for drug-drug interactions. |

| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity. |

| Hepatotoxicity | Low risk | Favorable safety profile for the liver. |

Note: These are computational predictions and require experimental validation.[14][15][16]

Conclusion and Future Directions

2-Isobutoxy-3-methoxybenzaldehyde represents a promising, yet unexplored, scaffold for the development of novel therapeutic agents. Based on robust structure-activity relationship data from analogous compounds, there is a strong rationale to investigate its potential as an anti-inflammatory, anticancer, and antifungal agent. The experimental protocols detailed in this guide provide a clear and actionable framework for researchers to systematically evaluate the pharmacological properties of this compound.

Future research should focus on:

-

Experimental validation of the predicted physicochemical and ADMET properties.

-

In vivo studies to confirm the efficacy and safety of the compound in animal models of inflammation, cancer, and fungal infections.

-

Lead optimization through the synthesis and screening of related derivatives to improve potency, selectivity, and pharmacokinetic properties.

This technical guide serves as a catalyst for the exploration of 2-Isobutoxy-3-methoxybenzaldehyde, with the ultimate goal of translating its therapeutic potential into novel and effective treatments for a range of human diseases.

References

- Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega.

- Bioassays for anticancer activities. PubMed.

- Structure−Function Analysis of the Vanillin Molecule and Its Antifungal Properties. Journal of Agricultural and Food Chemistry.

- Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. PMC.

- Application Notes and Protocols for Evaluating Anti-Inflammatory Properties of Novel Compounds. Benchchem.

- Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry.

- Screening Methods for Antiinflamm

- Antifungal activity of redox-active benzaldehydes that target cellular antioxid

- Screening and Isolation of Potential Anti-Inflammatory Compounds from Saxifraga atrata via Affinity Ultrafiltration-HPLC and Multi-Target Molecular Docking Analyses. PMC.

- Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Deriv

- Identification and virtual screening of novel anti-inflammatory peptides from broccoli fermented by Lactobacillus strains. Frontiers.

- Synthesis, Characterization and Antifungal Studies of Novel Substituted Benzaldehyde Derivatives of 2-Amino-6-ferrocenyl-4-phenylpyrimidine.

- methoxybenzaldehyde, CAS Registry Number 135-02-4.

- Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone deriv

- In silico ADMET prediction of synthesized compounds 2a-l.

- In Silico ADME Methods Used in the Evaluation of N

- In Silico Prediction of ADMET properties with confidence: potential to speed-up drug discovery. CADASTER.eu.

- Process for the preparation of isovanillin.

- Antifungal Susceptibility Testing.

- Current status of antifungal susceptibility testing methods. AVESİS.

- Pharmacological effects and applications of 4-Hydroxybenzaldehyde. ChemicalBook.

- In-silico Molecular Docking, ADME and Drug Likeness Predictions of Some α-alkylidene-β-ethoxycarbonyl Cyclopentanones.

- Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. PubMed.

- Molecular Docking, ADMET Prediction, and Quantum Computational on 2-Methoxy Benzoyl Hydrazone Compounds as Potential Antileishmanial Inhibitors.

- Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde.

- [Pharmacologic properties of ortho-ethoxy-benzamide]. PubMed.

- 2-Allyl-3-methoxybenzaldehyde. PubChem.

- Preparation of 2-Alkoxy-5-methoxybenzaldehydes and 2-Ethoxy-5-alkoxybenzaldehydes. Semantic Scholar.

- Preparation method of 2,3-dimethoxy benzaldehyde.

- Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI.

- Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. MDPI.

- Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity.

- What is 3-Methoxybenzaldehyde and how is it prepared and used? - FAQ. Guidechem.

- 4-Isopropoxy-3-methoxybenzaldehyde. PubChem.

- Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. PMC.

- ORTHO CHLORO BENZALDEHYDE.

- 2-Hydroxy-3-methoxybenzaldehyde. SIELC Technologies.

- 4-isobutoxy-3-methoxybenzaldehyde (C12H16O3). PubChemLite.

- Benzaldehyde, 2-hydroxy-3-methoxy-. the NIST WebBook.

- Pd-Catalyzed Ortho C–H Hydroxylation of Benzaldehydes Using a Transient Directing Group. Organic Letters.

Sources

- 1. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. criver.com [criver.com]

- 3. Pharmacological effects and applications of 4-Hydroxybenzaldehyde_Chemicalbook [chemicalbook.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde - Google Patents [patents.google.com]

- 6. Tumor Cell Based Assays - Alfa Cytology [alfacytology.com]

- 7. reactionbiology.com [reactionbiology.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Frontiers | Identification and virtual screening of novel anti-inflammatory peptides from broccoli fermented by Lactobacillus strains [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

- 13. abis-files.metu.edu.tr [abis-files.metu.edu.tr]

- 14. researchgate.net [researchgate.net]

- 15. In Silico ADME Methods Used in the Evaluation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biointerfaceresearch.com [biointerfaceresearch.com]

The Isobutoxy Group in Benzaldehyde Derivatives: A Technical Guide to Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzaldehyde and its derivatives are foundational scaffolds in organic synthesis, finding extensive application in the pharmaceutical, fragrance, and polymer industries. The strategic introduction of substituents onto the benzaldehyde ring allows for the fine-tuning of its chemical properties, influencing reactivity, selectivity, and biological activity. Among these, the isobutoxy group (–OCH₂CH(CH₃)₂) serves as a crucial modulating element. This guide provides an in-depth analysis of the electronic and steric effects of the isobutoxy group on the reactivity of the benzaldehyde core, offering insights into its behavior in key synthetic transformations and providing actionable experimental protocols.

Electronic and Steric Landscape of the Isobutoxy Group

The reactivity of an isobutoxy-substituted benzaldehyde is governed by a delicate interplay of electronic and steric factors imparted by the isobutoxy substituent.

Electronic Effects: An Activating Ortho-, Para-Director

Like other alkoxy groups, the isobutoxy group exerts a dual electronic influence on the aromatic ring: a powerful electron-donating resonance effect (+M or +R) and a weaker electron-withdrawing inductive effect (-I).[1]

-

Resonance Effect (+M): The lone pairs on the oxygen atom can be delocalized into the benzene ring's π-system.[2] This donation of electron density increases the nucleophilicity of the aromatic ring, particularly at the ortho and para positions.[3][4]

-

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, it withdraws electron density from the ring through the sigma bond.[5]

The resonance effect significantly outweighs the inductive effect, leading to a net activation of the aromatic ring towards electrophilic aromatic substitution (EAS).[3][6] This increased electron density is concentrated at the ortho and para positions, making the isobutoxy group a potent ortho-, para-director .[4][7]

Simultaneously, this electron-donating nature decreases the electrophilicity of the aldehyde's carbonyl carbon, making it less reactive towards nucleophiles compared to unsubstituted benzaldehyde.[8][9]

Steric Effects: The Influence of Bulk

The branched structure of the isobutyl moiety introduces significant steric hindrance.[9] This bulkiness can influence regioselectivity in aromatic substitution reactions by impeding the approach of an electrophile to the adjacent ortho positions.[10][11] Consequently, substitution at the less hindered para position is often favored, especially when using bulky reagents.[12]

Reactivity in Electrophilic Aromatic Substitution (EAS)

The isobutoxy group's strong activating and ortho-, para-directing nature makes isobutoxy-substituted benzaldehydes valuable substrates for EAS reactions. However, the presence of the aldehyde group—a deactivating, meta-director—creates a competitive scenario.[13] In this "push-pull" system, the activating isobutoxy group's directing effect is dominant.[14][15]

For a compound like 4-isobutoxybenzaldehyde, electrophilic attack will be directed to the positions ortho to the isobutoxy group (C2 and C6).

A common and synthetically useful EAS reaction for electron-rich aromatic compounds is the Vilsmeier-Haack reaction , which introduces a formyl group.[16][17] This reaction typically occurs at the position para to the activating group. For an isobutoxybenzene, this would yield 4-isobutoxybenzaldehyde.[18][19]

Representative EAS Workflow: Vilsmeier-Haack Formylation

Caption: Workflow for Vilsmeier-Haack Formylation.

Reactions at the Aldehyde Functionality

The reactivity of the aldehyde group in isobutoxy benzaldehyde derivatives is moderated by the electron-donating nature of the isobutoxy group.[9]

Nucleophilic Addition Reactions

Reactions such as the Wittig, Aldol, and Knoevenagel condensations are generally slower for isobutoxy benzaldehydes compared to benzaldehydes substituted with electron-withdrawing groups.[8][20] The increased electron density at the carbonyl carbon reduces its electrophilicity.[9]

| Reaction Type | Effect of Isobutoxy Group | Consequence |

| Nucleophilic Addition | Electron-donating | Decreased rate |

| Oxidation | Electron-donating | Increased rate |

Table 1: Influence of the Isobutoxy Group on Aldehyde Reactivity.

Oxidation Reactions

Conversely, the oxidation of the aldehyde to a carboxylic acid is generally accelerated by electron-donating groups like the isobutoxy group.[9][21] These groups can stabilize the electron-deficient transition state of the oxidation process.

Stability and Cleavage of the Isobutoxy Ether Linkage

The aryl-isobutyl ether linkage is generally stable under neutral and basic conditions. However, it can be cleaved under strongly acidic conditions, typically with hydrogen halides like HBr or HI.[22]

The mechanism involves the protonation of the ether oxygen, creating a good leaving group (a phenol). The halide ion then acts as a nucleophile, attacking the alkyl carbon to displace the phenol.[23]

-

Mechanism: The cleavage of the alkyl-aryl ether bond proceeds via a nucleophilic substitution mechanism (Sₙ1 or Sₙ2) at the alkyl carbon.[22][24] The C(aryl)-O bond remains intact because nucleophilic substitution is unfavorable on sp²-hybridized carbons.[24]

-

Products: The reaction yields a phenol (e.g., 4-hydroxybenzaldehyde) and an isobutyl halide.

Caption: Mechanism of Acid-Catalyzed Ether Cleavage.

Experimental Protocols

Protocol: Synthesis of 4-Isobutoxybenzaldehyde via Williamson Ether Synthesis

This protocol describes the synthesis from 4-hydroxybenzaldehyde, a common and reliable method.[25]

Materials:

-

4-Hydroxybenzaldehyde

-

1-Bromo-2-methylpropane (Isobutyl bromide)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

Procedure:

-

Dissolve 4-hydroxybenzaldehyde (1.0 eq) and 1-bromo-2-methylpropane (1.1 eq) in DMF.

-

Add anhydrous potassium carbonate (1.5 eq) to the mixture.

-

Heat the reaction mixture to 70-80°C and stir for 4-6 hours, monitoring progress by TLC.

-

After completion, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with water, then with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by distillation under reduced pressure to obtain pure 4-isobutoxybenzaldehyde.[26]

Protocol: Cleavage of the Isobutoxy Group with HBr

This protocol describes the cleavage of the ether to yield the corresponding phenol.

Materials:

-

4-Isobutoxybenzaldehyde

-

Hydrobromic acid (48% aqueous solution)

-

Acetic acid (optional, as co-solvent)

-

Dichloromethane (DCM) or Diethyl ether

-

Saturated sodium bicarbonate solution

-

Water

-

Brine

Procedure:

-

To a solution of 4-isobutoxybenzaldehyde (1.0 eq) in a suitable flask, add an excess of 48% aqueous HBr (5-10 eq). Acetic acid can be used as a co-solvent if needed.

-

Heat the mixture to reflux (typically 100-120°C) for several hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully neutralize it with a saturated sodium bicarbonate solution until the pH is ~7-8.

-

Extract the product (4-hydroxybenzaldehyde) with DCM or diethyl ether (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

The resulting crude 4-hydroxybenzaldehyde can be purified by recrystallization or column chromatography.

Conclusion

The isobutoxy group is a versatile substituent that significantly influences the chemical behavior of the benzaldehyde scaffold. Its strong electron-donating resonance effect activates the aromatic ring for electrophilic substitution, primarily at the ortho and para positions, while its steric bulk can be leveraged to enhance para-selectivity. Conversely, it deactivates the aldehyde carbonyl towards nucleophilic attack. The ether linkage itself is robust but can be selectively cleaved under strong acidic conditions, providing a pathway to phenolic derivatives. A thorough understanding of these reactivity patterns is essential for chemists in drug discovery and materials science to effectively design and execute synthetic strategies involving isobutoxy benzaldehyde derivatives.

References

-

Filo. (a) The alkoxy group (-OR) is an ortho-para directing group although oxygen is more electronegative than carbon. Explain briefly. Filo. Available at: [Link].

-

ResearchGate. (PDF) Synthesis of 4-Isobutylbenzaldehyde an Important Intermediate for the Fragrance (+)- and (-)-Silvial®. ResearchGate. Available at: [Link].

-

ResearchGate. Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. ResearchGate. Available at: [Link].

-

Chemistry LibreTexts. 17.2: Directing Inductive Effects of Alkyl Groups. Chemistry LibreTexts. Available at: [Link].

-

University of Calgary. Ch24 : ArOR + HX -> ArOH + RX. University of Calgary. Available at: [Link].

-

Filo. 9) Write the correct order of reactivity of substituted 1 point benzaldeh.. Filo. Available at: [Link].

-

ACS Publications. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Organic Letters. ACS Publications. Available at: [Link].

-

MDPI. Insights into Substituent Effects of Benzaldehyde Derivatives in a Heterogenous Organocatalyzed Aldol Reaction. MDPI. Available at: [Link].

-

NROChemistry. Vilsmeier-Haack Reaction. NROChemistry. Available at: [Link].

-

ACS Publications. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ACS Publications. Available at: [Link].

-

Chemistry Steps. Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link].

-

Aakash Institute. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry. Aakash Institute. Available at: [Link].

-

ResearchGate. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate. Available at: [Link].

-

Longdom Publishing. Synthesis and Cleavage of Ethers. Longdom Publishing. Available at: [Link].

-

LabXchange. Electrophilic Aromatic Substitution. LabXchange. Available at: [Link].

-

ACS Publications. Pd-Catalyzed Ortho C–H Hydroxylation of Benzaldehydes Using a Transient Directing Group | Organic Letters. ACS Publications. Available at: [Link].

-

YouTube. 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. YouTube. Available at: [Link].

-

Wikipedia. Vilsmeier–Haack reaction. Wikipedia. Available at: [Link].

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link].

-

Chemistry Stack Exchange. Effects Guiding Electrophilic Aromatic Substitution. Chemistry Stack Exchange. Available at: [Link].

-

Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. Available at: [Link].

-

Wikipedia. Electrophilic aromatic substitution. Wikipedia. Available at: [Link].

-

PubChem. 4-Isobutoxybenzaldehyde. PubChem. Available at: [Link].

-

Chemistry Steps. Reactions of Ethers-Ether Cleavage. Chemistry Steps. Available at: [Link].

-

Wikipedia. Electrophilic aromatic directing groups. Wikipedia. Available at: [Link].

-